9-Azabicyclo[3.3.1]nonane hydrochloride
CAS No.: 6760-43-6
Cat. No.: VC1974359
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6760-43-6 |
|---|---|
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 g/mol |
| IUPAC Name | 9-azabicyclo[3.3.1]nonane;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h7-9H,1-6H2;1H |
| Standard InChI Key | XYOCMQKKTWWRKH-UHFFFAOYSA-N |
| SMILES | C1CC2CCCC(C1)N2.Cl |
| Canonical SMILES | C1CC2CCCC(C1)N2.Cl |
Introduction
9-Azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of the bicyclic amine 9-azabicyclo[3.3.1]nonane, where the nitrogen atom is protonated by a hydrochloric acid molecule, forming a hydrochloride salt. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Preparation
The synthesis of 9-azabicyclo[3.3.1]nonane hydrochloride typically involves the reaction of 9-azabicyclo[3.3.1]nonane with hydrochloric acid. The parent compound, 9-azabicyclo[3.3.1]nonane, can be synthesized through various methods involving the formation of the bicyclic ring system, often starting from simpler amines or aldehydes.
Biological Activity
While specific biological activities of 9-azabicyclo[3.3.1]nonane hydrochloride are not extensively documented, compounds with similar bicyclic structures have shown potential in medicinal chemistry, particularly in areas such as neuropharmacology and as potential ligands for biological receptors.
Chemical Reactivity
The chemical reactivity of this compound is influenced by its nitrogen atom and the hydrochloride group. It can participate in reactions typical of amines, such as alkylation and acylation, although its reactivity may be reduced due to the protonation of the nitrogen atom.
Hazards Identification
-
GHS Classification:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
Handling 9-azabicyclo[3.3.1]nonane hydrochloride requires caution due to its potential to cause irritation and toxicity. Proper protective equipment and ventilation should be used when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume